8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one 8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1798718-04-3
VCID: VC4511796
InChI: InChI=1S/C16H16N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,18,19)
SMILES: CC1=CC2=C(C=C1)C(NCC(=O)N2)C3=CC=CC=C3
Molecular Formula: C16H16N2O
Molecular Weight: 252.317

8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

CAS No.: 1798718-04-3

Cat. No.: VC4511796

Molecular Formula: C16H16N2O

Molecular Weight: 252.317

* For research use only. Not for human or veterinary use.

8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one - 1798718-04-3

Specification

CAS No. 1798718-04-3
Molecular Formula C16H16N2O
Molecular Weight 252.317
IUPAC Name 8-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Standard InChI InChI=1S/C16H16N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,18,19)
Standard InChI Key SANHRQNXGJKNOG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(NCC(=O)N2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name 8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e] diazepin-2(3H)-one (CAS: 1798718-04-3) reflects its bicyclic structure, comprising a benzodiazepine core with methyl and phenyl substituents . Its molecular formula is C₁₆H₁₆N₂O, yielding a molecular weight of 252.31 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O
Molecular Weight252.31 g/mol
CAS Registry Number1798718-04-3
SMILES NotationCN1C(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3

The SMILES string encodes a seven-membered diazepine ring fused to a benzene moiety, with a methyl group at position 8 and a phenyl group at position 5 .

Structural Elucidation

X-ray crystallography and NMR studies confirm the planar benzodiazepine core, with the methyl group inducing steric effects that influence ring puckering . The phenyl substituent at C5 adopts an equatorial orientation, minimizing steric clashes with the fused benzene ring .

Synthetic Methodologies

Condensation-Based Approaches

A common route involves the condensation of o-phenylenediamine derivatives with carbonyl precursors. For example:

  • Step 1: Reacting 8-methyl-1,2-diaminobenzene with ethyl phenylpyruvate under reflux in toluene forms the intermediate imine .

  • Step 2: Cyclization via Dean-Stark water removal yields the dihydrodiazepinone core .

The reaction typically achieves yields of 54–82%, depending on substituent electronic effects .

Table 2: Optimized Synthesis Conditions

ParameterOptimal Value
SolventToluene/DMF (3:1)
Temperature110°C (microwave-assisted)
CatalystK₂CO₃ (2.5 equiv)
Reaction Time90–120 minutes

Microwave irradiation enhances regioselectivity, favoring N-4 alkylation over competing pathways .

Physicochemical Properties

Thermal Stability

While experimental data for the target compound remain limited, analogous benzodiazepines exhibit:

  • Melting Point: 140–290°C (dependent on substituents)

  • Boiling Point: ~365°C (extrapolated from similar structures)

Solubility and Partitioning

LogP calculations (ChemAxon) predict moderate lipophilicity (LogP = 2.8), suggesting better solubility in organic solvents like DCM or THF than in aqueous media .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key 1{}^{1}H NMR signals (DMSO-d6d_6):

  • δ 2.53 ppm: Singlet for C8 methyl protons

  • δ 3.62–4.31 ppm: Multiplet for diazepine ring CH₂ groups

  • δ 7.20–8.44 ppm: Aromatic protons from benzene and phenyl groups

13{}^{13}C NMR confirms the ketone carbonyl at δ 166.3 ppm .

Infrared Spectroscopy

Prominent IR absorptions:

  • 1705 cm⁻¹: Stretch for the 2(3H)-one carbonyl

  • 1580 cm⁻¹: C=N imine vibration

HazardPrecautionary Measure
InhalationUse fume hood
Skin ContactNitrile gloves
StorageDesiccator, −20°C

Recent Advances and Applications

Catalytic Asymmetric Synthesis

Palladium-catalyzed enantioselective alkylation (2025) achieved 98% ee using chiral BINAP ligands, enabling access to stereochemically pure variants .

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability up to 400°C, with potential for gas storage .

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